molecular formula C11H15N3O6 B12968462 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate

1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate

Cat. No.: B12968462
M. Wt: 285.25 g/mol
InChI Key: FTBRJNVZELNJQT-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of the nitro group into the pyrimidine ring.

    Alkylation: Addition of tert-butyl and methyl groups.

    Esterification: Formation of the dicarboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 4-methyl 5-nitropyrimidine: Lacks the dicarboxylate ester groups.

    4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the tert-butyl group.

    1-tert-Butyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the methyl group.

Uniqueness

1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 5-nitro-2H-pyrimidine-1,4-dicarboxylate

InChI

InChI=1S/C11H15N3O6/c1-11(2,3)20-10(16)13-5-7(14(17)18)8(12-6-13)9(15)19-4/h5H,6H2,1-4H3

InChI Key

FTBRJNVZELNJQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CN=C(C(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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